Product packaging for 4-(P-Tolyl)-3-Hexanone(Cat. No.:CAS No. 6957-06-8)

4-(P-Tolyl)-3-Hexanone

Cat. No.: B11970113
CAS No.: 6957-06-8
M. Wt: 190.28 g/mol
InChI Key: BFKWOJUMLYZWEE-UHFFFAOYSA-N
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Description

Contextualization within Ketone Chemistry Research

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. ebi.ac.uk Their chemistry is a cornerstone of organic synthesis, with applications ranging from industrial solvents to the synthesis of complex pharmaceuticals. cuny.edu 4-(p-tolyl)-3-hexanone, with its hexanone backbone substituted by a p-tolyl group, is a member of the aryl-substituted ketone family. ontosight.ai This structural feature, combining an aliphatic ketone with an aromatic moiety, imparts a unique reactivity profile that is of considerable interest to researchers. The carbonyl group in ketones is polar, making the carbon atom electrophilic and the oxygen atom nucleophilic, a characteristic that drives many of their characteristic reactions. chemicals.co.uk

Significance of Substituted Hexanones in Synthetic Organic Chemistry

Substituted hexanones, such as this compound, are valuable intermediates in organic synthesis. chemistryviews.org The hexanone framework provides a versatile scaffold that can be readily modified at various positions. The presence of substituents, like the p-tolyl group in this case, can influence the stereochemical outcome of reactions and introduce functionalities that are crucial for building more complex molecular architectures. ontosight.ai For instance, substituted hexanones can serve as precursors for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The ability to selectively functionalize the hexanone structure makes these compounds powerful tools for synthetic chemists.

Historical Development of Research on Aryl-Substituted Ketones

The study of aryl-substituted ketones has a rich history, evolving from fundamental investigations of their synthesis and reactivity to their application in complex chemical transformations. Early research focused on developing methods for their preparation, such as Friedel-Crafts acylation and the oxidation of corresponding alcohols. researchgate.net Over time, the focus expanded to include more sophisticated applications, such as their use in photochemistry and as catalysts. thieme-connect.com The development of palladium-catalyzed cross-coupling reactions, for example, has provided highly efficient and regioselective methods for synthesizing substituted aryl ketones. researchgate.netacs.org More recent advancements have explored their role in asymmetric synthesis, where the aryl group can play a crucial role in controlling the stereochemistry of reactions. acs.org

Overview of Current Research Trajectories related to this compound

Current research involving this compound and related aryl-substituted ketones is multifaceted. One significant area of investigation is their use as building blocks in the synthesis of complex organic molecules and natural products. mdpi.com Researchers are exploring novel synthetic methodologies that utilize these ketones as key starting materials. Another active area of research is in the field of catalysis, where aryl-substituted ketones can act as ligands for metal catalysts or as organocatalysts themselves. thieme-connect.comacs.org Furthermore, there is ongoing interest in the biological activities of compounds derived from this compound and its analogs, particularly in the development of new therapeutic agents. mdpi.com

Chemical and Physical Properties

The specific properties of this compound are detailed in the table below.

PropertyValue
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Boiling Point 269.0 ± 9.0 °C (Predicted) chemicalbook.com
Density 0.940 ± 0.06 g/cm³ (Predicted) chemicalbook.com
CAS Number 6957-06-8 chemicalbook.com

Synthesis

The synthesis of this compound can be achieved through various established organic chemistry methods. One common approach involves the Grignard reaction, where p-tolylmagnesium bromide is reacted with 3-hexanone (B147009) in the presence of a suitable catalyst. ontosight.ai Another potential route is through the palladium-catalyzed isomerization of appropriately substituted aryl epoxides, which can selectively yield benzylic ketones. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B11970113 4-(P-Tolyl)-3-Hexanone CAS No. 6957-06-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6957-06-8

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-(4-methylphenyl)hexan-3-one

InChI

InChI=1S/C13H18O/c1-4-12(13(14)5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3

InChI Key

BFKWOJUMLYZWEE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)C(=O)CC

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 4 P Tolyl 3 Hexanone

Reactivity of the Carbonyl Group in 4-(P-Tolyl)-3-Hexanone

The carbonyl group is the most reactive site in this compound, primarily due to the polarization of the carbon-oxygen double bond. The higher electronegativity of oxygen relative to carbon results in a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. savemyexams.comscribd.comlibretexts.org This polarity renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. savemyexams.com

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction class for aldehydes and ketones. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgunizin.org Subsequent protonation of the alkoxide yields an alcohol. unizin.org The general mechanism involves the nucleophile approaching the carbonyl carbon at a specific angle, causing a rehybridization of the carbon from sp² to sp³. libretexts.orgunizin.org

For this compound, the presence of two alkyl groups (an ethyl group and a p-tolyl-substituted ethyl group) on either side of the carbonyl group sterically hinders the approach of nucleophiles compared to aldehydes. msu.edu This steric hindrance generally makes ketones less reactive towards nucleophilic addition than aldehydes. msu.edu

Common nucleophiles that react with ketones like this compound include organometallic reagents (e.g., Grignard reagents), hydrides, and enolates. masterorganicchemistry.commasterorganicchemistry.com For instance, reduction with sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding alcohol, 4-(p-tolyl)-3-hexanol.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Hydride Sodium Borohydride (NaBH₄) Secondary Alcohol
Organometallic Ethylmagnesium Bromide Tertiary Alcohol
Cyanide Hydrogen Cyanide (HCN) Cyanohydrin

Alpha-Proton Acidity and Enolate Chemistry

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-hydrogens) in this compound exhibit weak acidity. openstax.orglibretexts.org This acidity is significantly greater than that of hydrogens on a typical alkane due to two main factors: the inductive effect of the partially positive carbonyl carbon and, more importantly, the resonance stabilization of the resulting conjugate base, the enolate ion. uomustansiriyah.edu.iq When an α-proton is removed by a base, the resulting enolate ion delocalizes the negative charge between the α-carbon and the carbonyl oxygen atom. openstax.orglibretexts.org

The pKa of α-protons in a typical ketone is around 19-20. openstax.orgucalgary.ca The stability of the enolate, and thus the acidity of the α-proton, is influenced by the surrounding groups. In this compound, there are two α-carbons, at the C2 and C4 positions. The acidity of the protons at these positions will differ slightly due to the electronic effects of the ethyl group versus the p-tolyl group.

The formation of enolates is a critical step in many reactions, as the enolate itself is a potent carbon nucleophile. uomustansiriyah.edu.iqvanderbilt.edu It can participate in reactions such as aldol (B89426) condensations and alkylations. uomustansiriyah.edu.iqvanderbilt.edu For complete conversion of a ketone to its enolate, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used. openstax.orglibretexts.org Weaker bases, such as alkoxides, will only form the enolate in low concentrations. openstax.orglibretexts.org

Table 2: Approximate pKa Values of α-Hydrogens

Compound Type pKa
Alkane ~50-60
Ketone ~19-20
Aldehyde ~17
β-Diketone ~9

Aromatic Substituent Effects on Reaction Pathways

The p-tolyl group, a benzene (B151609) ring substituted with a methyl group at the para position, plays a significant role in the reactivity of this compound. Substituents on an aromatic ring can exert their influence through inductive and resonance effects, which can either donate or withdraw electron density from the ring. libretexts.orgpressbooks.pub

The methyl group of the p-tolyl substituent is an electron-donating group. uomustansiriyah.edu.iq It donates electron density to the aromatic ring through an inductive effect and hyperconjugation. pressbooks.pubuomustansiriyah.edu.iq This has several consequences for reactions involving the aromatic ring itself, such as electrophilic aromatic substitution. The increased electron density makes the ring more reactive towards electrophiles than unsubstituted benzene and directs incoming electrophiles to the ortho and para positions relative to the methyl group. libretexts.orgnumberanalytics.com

In the context of reactions at the carbonyl group or the α-carbons, the electronic effects of the p-tolyl group are transmitted through the carbon framework. The electron-donating nature of the p-tolyl group can slightly influence the electrophilicity of the carbonyl carbon and the acidity of the α-protons. However, these effects are generally less pronounced than the direct effects on the aromatic ring itself.

Table 3: Classification of Aromatic Substituents

Substituent Type Examples Effect on Reactivity Directing Effect
Activating -CH₃, -OH, -NH₂ Increases Ortho, Para
Deactivating -NO₂, -CN, -C=O Decreases Meta
Deactivating (Halogens) -F, -Cl, -Br Decreases Ortho, Para

Rearrangement Reactions Involving the Hexanone Skeleton

The carbon skeleton of ketones like this compound can undergo various rearrangement reactions, often under specific catalytic conditions, leading to structurally different isomers. numberanalytics.com These reactions typically involve the migration of an alkyl or aryl group. byjus.com

Semipinacol Rearrangements

The semipinacol rearrangement is a reaction of a substrate containing a leaving group on a carbon adjacent to an alcohol-bearing carbon. psu.edulibretexts.org This reaction class has been expanded to include the rearrangement of α-hydroxy epoxides. psu.edunih.gov The process generally involves a 1,2-migration of a carbon-carbon or carbon-hydrogen bond to an adjacent electrophilic carbon center, resulting in the formation of a carbonyl group. nih.gov This provides a powerful method for synthesizing β-functionalized ketones and creating quaternary carbon centers. nih.govresearchgate.net

For a derivative of this compound, such as a corresponding α-hydroxy epoxide, a semipinacol rearrangement could be induced. The migratory aptitude of different groups is a key factor in these rearrangements. In a relevant study, the p-tolyl group showed a high migratory aptitude, migrating exclusively in a competitive situation with an alkynyl group. psu.edu This suggests that in a suitably substituted derivative of this compound, the p-tolyl group would be a likely candidate for migration.

Alkyne-Ketone Metathesis Reactions

Alkyne-ketone metathesis is a reaction that involves the formal exchange of substituents between an alkyne and a ketone. chemrxiv.org This transformation can be catalyzed by various acids or metal complexes and is a useful tool for synthesizing new unsaturated carbonyl compounds. chemrxiv.orgrsc.org The reaction can proceed through different intermediates depending on the catalyst and substrates, including oxetanes or metal alkylidenes. mdpi.com

While olefin metathesis is more common, ketone-alkyne metathesis represents a developing area of synthesis. mdpi.commasterorganicchemistry.com For a molecule like this compound, if it were modified to contain an alkyne moiety within its structure, an intramolecular alkyne-ketone metathesis could be envisioned. Such a reaction, often promoted by acids like trifluoromethanesulfonic acid (TfOH), can lead to the formation of highly substituted cyclic enones. rsc.org140.122.64 The reaction proceeds via cyclization of the alkynyl ketone, followed by rearrangement to give the final product. 140.122.64

Metal-Catalyzed Transformations of this compound Substrates

Extensive searches of scientific literature and chemical databases have revealed no specific documented examples of metal-catalyzed coupling or functionalization reactions where this compound serves as the direct substrate. While the broader class of aryl ketones is known to participate in various metal-catalyzed transformations, specific studies detailing the reactivity of this compound in these contexts are not publicly available.

Coupling Reactions

There is currently no available research data on the participation of this compound in metal-catalyzed coupling reactions. General palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Negishi couplings, are powerful methods for forming carbon-carbon bonds. mdpi.comchemie-brunschwig.ch These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. mdpi.com However, the application of these methods to this compound as a substrate has not been reported.

Similarly, other metal-catalyzed coupling reactions, such as those employing copper, nickel, or rhodium catalysts, have been extensively studied for various classes of organic compounds, but specific examples involving this compound are absent from the current body of scientific literature.

Functionalization Reactions

Direct functionalization of C-H bonds is a significant area of research in organic synthesis, often employing transition metal catalysts to achieve high selectivity. uchicago.edunih.gov These reactions allow for the introduction of new functional groups at positions that are typically unreactive. The functionalization of ketones at the β-position is a known transformation that can be facilitated by palladium, nickel, or photoredox catalysis. uchicago.eduwjarr.commdpi.com

Despite the existence of these general methodologies for ketone functionalization, there are no specific studies that report the application of these techniques to this compound. Research on rhodium-catalyzed reactions, such as carbene insertion or transannulation, also does not provide examples with this particular substrate. kashanu.ac.ir Therefore, no detailed research findings or data tables for the metal-catalyzed functionalization of this compound can be provided at this time.

Derivatization Strategies and the Synthesis of Analogues of 4 P Tolyl 3 Hexanone

Design and Synthesis of Modified Hexanone Structures

The core structure of 4-(p-tolyl)-3-hexanone can be altered through several established synthetic methodologies. Modifications can be targeted at the aliphatic hexanone chain or the aromatic p-tolyl group. For instance, the acidity of the α-protons to the carbonyl group allows for enolate formation, which can then be subjected to alkylation or acylation to introduce new substituents at the C-2 or C-4 positions.

Furthermore, the p-tolyl ring is susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce functional groups onto the aromatic ring, which can then be used for further transformations.

Table 1: Proposed Strategies for Modifying the this compound Core

Reaction TypeTarget SiteReagents & ConditionsPotential Product
α-AlkylationC-2 Position1. LDA, THF, -78°C; 2. R-X (e.g., CH₃I)2-Alkyl-4-(p-tolyl)-3-hexanone
Electrophilic NitrationAromatic RingHNO₃, H₂SO₄4-(Methyl-nitro-phenyl)-3-hexanone
Friedel-Crafts AcylationAromatic RingAcyl chloride, AlCl₃4-(Acyl-p-tolyl)-3-hexanone

This table presents hypothetical modifications based on standard organic chemistry principles.

Synthesis of Heterocyclic Compounds Incorporating this compound Moieties

The carbonyl group and adjacent carbons of this compound serve as key functional handles for constructing a variety of heterocyclic systems.

The Paal-Knorr synthesis is a classic and powerful method for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org While this compound is not a 1,4-dicarbonyl itself, it can be envisioned as a precursor. For example, α-acylation of the ketone could yield a suitable 1,4-dicarbonyl intermediate, which upon treatment with an acid catalyst (for furans) or an amine (for pyrroles) would cyclize to the desired heterocycle. wikipedia.orguomustansiriyah.edu.iq

Another approach is the Knorr pyrrole (B145914) synthesis, which involves the condensation of an amino-ketone with a ketone. wikipedia.orgpharmaguideline.comksu.edu.sa this compound could serve as the ketone component in this reaction.

Table 2: Proposed Synthesis of Furan (B31954) and Pyrrole Analogues

Reaction NameKey Intermediate/ReactantReagents & ConditionsPotential Heterocyclic Product
Paal-Knorr Furan Synthesis1,4-Dicarbonyl from α-acylationp-Toluenesulfonic acid (p-TsOH), Toluene, refluxSubstituted furan with p-tolyl group
Paal-Knorr Pyrrole Synthesis1,4-Dicarbonyl from α-acylationR-NH₂, Acetic acid, refluxSubstituted pyrrole with p-tolyl group
Knorr Pyrrole Synthesisα-Amino ketoneAcetic acid, heatSubstituted pyrrole with p-tolyl group

This table outlines plausible, multi-step synthetic routes to the target heterocycles.

Multicomponent reactions (MCRs) provide an efficient pathway to complex molecules like 4H-pyrans and their fused analogues, chromenes. mdpi.comjetir.org A common strategy involves the one-pot reaction of a ketone, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile, often under the influence of a catalyst. mdpi.comscielo.br In this context, this compound can act as the ketone component. The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the ketone enolate and subsequent cyclization to yield a highly substituted pyran derivative. mdpi.com

Table 3: Proposed Multicomponent Synthesis of a Pyran Derivative

Reactant 1Reactant 2Reactant 3Catalyst/SolventPotential Product
This compoundAromatic Aldehyde (e.g., Benzaldehyde)MalononitrileBase (e.g., Piperidine), Ethanol2-Amino-3-cyano-4-aryl-5-ethyl-6-(p-tolyl)-4H-pyran

This table illustrates a hypothetical MCR based on established methodologies for pyran synthesis.

The synthesis of 1,5-benzodiazepines can be achieved through the acid-catalyzed condensation of o-phenylenediamines with two equivalents of a ketone. nih.govnih.govmdpi.com This method is applicable to both cyclic and acyclic ketones, suggesting a straightforward route to benzodiazepine (B76468) analogues from this compound. nih.govnih.gov

Quinazolines are typically formed from 2-aminophenyl ketone precursors. acs.orgmarquette.eduorganic-chemistry.org While this compound does not possess the requisite amino group, it could be installed via a nitration of the tolyl ring followed by reduction. The resulting 2-aminophenyl ketone derivative could then undergo a dehydrogenative coupling reaction with an amine, catalyzed by a transition metal like ruthenium, to furnish the quinazoline (B50416) core. acs.orgmarquette.edu

Table 4: Proposed Routes to Benzodiazepine and Quinazoline Derivatives

Target HeterocycleKey ReactantsReagents & ConditionsPotential Product
1,5-Benzodiazepineo-Phenylenediamine, this compoundAcid catalyst (e.g., H-MCM-22, Acetic Acid), Room Temp. nih.govnih.govSubstituted 2,4-diethyl-2,4-bis(p-tolyl)diazepine derivative
Quinazoline2-Aminoaryl ketone (from nitration/reduction of starting material), Amine[Ru]-catalyst, Dioxane, 140°C acs.orgSubstituted quinazoline derivative

This table presents plausible synthetic strategies for accessing benzodiazepine and quinazoline scaffolds.

Functional Group Interconversions on the this compound Framework

Functional group interconversion (FGI) is a key strategy for derivatization, focusing on the transformation of the existing carbonyl group into other functionalities. This expands the molecular diversity obtainable from a single starting material.

Key transformations for the ketone moiety in this compound include:

Reduction to Alcohol: The carbonyl can be reduced to a secondary alcohol using various hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net More sophisticated methods using triethylsilane with a Lewis acid can achieve complete reduction to the methylene group. tandfonline.com

Baeyer-Villiger Oxidation: This reaction converts ketones into esters using peroxyacids (e.g., m-CPBA) or other oxidants. wikipedia.org The regioselectivity is determined by the migratory aptitude of the adjacent groups. For this compound, the p-tolyl group has a higher migratory aptitude than the ethyl group, leading predominantly to the formation of ethyl 4-methylphenylpropanoate. organic-chemistry.orgjk-sci.com

Reductive Amination: The ketone can be converted into an amine through reaction with ammonia (B1221849) or a primary amine in the presence of a reducing agent.

Table 5: Functional Group Interconversions of the Carbonyl Group

TransformationReagents & ConditionsProduct
Reduction to AlcoholNaBH₄, Methanol4-(p-Tolyl)-3-hexanol
Deoxygenation to AlkaneEt₃SiH, BF₃·Et₂O tandfonline.com4-(p-Tolyl)hexane
Baeyer-Villiger Oxidationm-CPBA, CH₂Cl₂ organic-chemistry.orgEthyl 2-(p-tolyl)propanoate
Oxime FormationHydroxylamine hydrochloride, PyridineThis compound oxime

This table summarizes common and predictable transformations of the ketone functional group.

Generation of Complex Molecular Architectures from this compound as a Building Block

The true value of a chemical scaffold lies in its utility as a building block for constructing larger, more complex molecular architectures. rsc.org The derivatives synthesized from this compound through the strategies outlined above are themselves valuable synthons for further elaboration.

For example, the alcohol derivative obtained from ketone reduction can be used in esterification or etherification reactions to attach other molecular fragments. The heterocyclic derivatives, such as pyrroles or pyrans, can be further functionalized or used as ligands in the construction of metal-organic frameworks or supramolecular assemblies. It has been shown that even simple keto-alcohols can self-assemble through hydrogen bonding to form complex supramolecular helices in the solid state, a principle that could potentially be applied to derivatives of 4-(p-tolyl)-3-hexanol. rsc.org The ability to generate a library of diverse compounds from a single, readily accessible starting material underscores the importance of this compound as a strategic building block in modern organic synthesis. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 P Tolyl 3 Hexanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations, a detailed molecular picture can be constructed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 4-(p-tolyl)-3-hexanone provides critical information about the number of distinct proton environments and their neighboring protons. Based on the structure, a predictable pattern of signals emerges. The protons on the p-tolyl group exhibit characteristic splitting patterns in the aromatic region of the spectrum. The two protons ortho to the alkyl substituent are chemically equivalent and appear as a doublet, as do the two meta protons, due to coupling with their respective neighbors. The aliphatic portion of the molecule gives rise to signals corresponding to the ethyl group and the methine proton at the fourth position. The methyl group of the tolyl substituent appears as a distinct singlet.

Below is a table of expected ¹H NMR spectral data for this compound.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-1 (CH₃-CH₂-CO)~ 1.05Triplet (t)3H
H-2 (CH₃-CH₂-CO)~ 2.45Quartet (q)2H
H-4 (CO-CH-Ar)~ 3.60Triplet (t)1H
H-5 (CH-CH₂-CH₃)~ 1.65Multiplet (m)2H
H-6 (CH₂-CH₃)~ 0.85Triplet (t)3H
Ar-H (ortho to alkyl)~ 7.15Doublet (d)2H
Ar-H (meta to alkyl)~ 7.25Doublet (d)2H
Ar-CH₃~ 2.35Singlet (s)3H

Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, all thirteen carbons are expected to be chemically non-equivalent, resulting in thirteen distinct signals. The carbonyl carbon (C=O) is particularly noteworthy, appearing significantly downfield (at a high chemical shift) typically in the 205-220 ppm range for ketones. libretexts.orgchemguide.co.uk The aromatic carbons of the p-tolyl group will appear in the approximate range of 125-150 ppm, while the aliphatic carbons will be found upfield. chemguide.co.uk

The following table outlines the predicted ¹³C NMR chemical shifts.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1~ 8
C-2~ 35
C-3 (C=O)~ 212
C-4~ 55
C-5~ 25
C-6~ 14
Ar-C (quaternary, attached to C-4)~ 140
Ar-C (ortho)~ 129
Ar-C (meta)~ 128
Ar-C (para, attached to CH₃)~ 137
Ar-CH₃~ 21

Note: Predicted values are based on standard chemical shift tables and substituent effects. libretexts.orgoregonstate.edu Actual values can differ based on experimental conditions.

Advanced NMR Techniques (e.g., 2D-NMR, NOESY, COSY)

To confirm the assignments made from 1D NMR spectra and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would show correlations between H-1 and H-2, H-4 and H-5, and H-5 and H-6, confirming the ethyl and propyl fragments attached to the carbonyl and methine carbons, respectively. It would also show a correlation between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the proton at ~3.60 ppm to the carbon at ~55 ppm, confirming the C4-H4 bond).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This experiment would be key to piecing the molecular fragments together. For instance, it would show correlations from the H-2 protons to the carbonyl carbon (C-3) and from the H-4 proton to the carbonyl carbon (C-3) and the aromatic quaternary carbon, confirming the core structure of the ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help confirm stereochemistry and spatial arrangements. In this case, NOESY could show through-space correlations between the H-4 proton and the ortho protons of the tolyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

The molecular formula for this compound is C₁₃H₁₈O. The nominal molecular weight is 190 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to the intact ionized molecule is called the molecular ion (M⁺•) peak.

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. For aromatic ketones, fragmentation often occurs via cleavage of bonds adjacent to the carbonyl group (alpha-cleavage). whitman.edu The loss of the less stable alkyl fragment is typically favored. whitman.edu

Key predicted fragments for this compound include:

Alpha-cleavage:

Loss of an ethyl radical (•CH₂CH₃) would result in a stable acylium ion at m/z 161.

Loss of the p-tolyl-ethyl radical would lead to an acylium ion from the ethyl ketone part at m/z 57. libretexts.orgchemguide.co.uk

Benzylic cleavage: Cleavage of the bond between C-4 and the aromatic ring could produce a p-tolyl cation at m/z 91.

Predicted Fragment (Ion) Structure m/z (mass-to-charge ratio) Origin
Molecular Ion[C₁₃H₁₈O]⁺•190Intact molecule
Acylium Ion[CH₃CH₂CO(p-tolyl)CH]⁺161Alpha-cleavage (loss of •CH₂CH₃)
Tolyl Cation[C₇H₇]⁺91Benzylic cleavage
Acylium Ion[CH₃CH₂CO]⁺57Alpha-cleavage (loss of •CH(p-tolyl)CH₂CH₃)
Ethyl Cation[CH₃CH₂]⁺29Cleavage of ethyl group

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. The exact mass of this compound (C₁₃H₁₈O) is calculated to be 190.135765 g/mol . nih.govwikipedia.org An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula C₁₃H₁₈O, ruling out other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where a specific ion from the initial mass spectrum (the precursor ion) is selected, fragmented further, and then the resulting fragment ions (product ions) are analyzed. wikipedia.org This multi-stage analysis provides more detailed structural information than a single MS experiment. wikipedia.org

For this compound, an MS/MS experiment could be performed by selecting the prominent acylium ion fragment at m/z 161 as the precursor ion. This ion would then be subjected to collision-induced dissociation (CID), causing it to break apart further. The resulting product ion spectrum would reveal the structure of the m/z 161 fragment itself. For example, a prominent loss of carbon monoxide (CO, 28 Da) to form an ion at m/z 133 ([C₁₀H₁₃]⁺) would be characteristic of an acylium ion, thus confirming the initial fragmentation pathway.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present within a molecule by probing their vibrational modes. In the structural elucidation of this compound, these techniques provide definitive evidence for the key chemical moieties, namely the carbonyl group of the ketone and the vibrations associated with the p-substituted aromatic ring.

The IR spectrum of an aromatic ketone like this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aromatic ketones, this band typically appears in the range of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the p-tolyl ring leads to a lowering of the frequency compared to saturated aliphatic ketones (which appear around 1715 cm⁻¹) due to a decrease in the double bond character of the C=O bond.

The presence of the p-tolyl group is confirmed by several characteristic bands. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene (B151609) ring can be inferred from the out-of-plane C-H bending vibrations in the fingerprint region (1000-675 cm⁻¹). For a p-disubstituted benzene ring, a strong absorption is typically observed between 860 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, it is generally weaker than in the IR spectrum. Conversely, the symmetric vibrations of the aromatic ring, which result in a significant change in polarizability, often produce strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing the aromatic portion of the molecule.

Due to the lack of a publicly available experimental spectrum for this compound, the following table presents typical vibrational frequencies for the closely related compound, 4'-methylpropiophenone, which shares the key functional groups. chemicalbook.com

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Aromatic C-H Stretchp-tolyl ring~3048~3068
Aliphatic C-H StretchEthyl and propyl chains2900-30002900-3000
Carbonyl (C=O) StretchKetone~1694Observable, typically weaker than IR
Aromatic C=C Stretchp-tolyl ring1600-1450Strong
Aromatic C-H Out-of-Plane Bendp-disubstituted ring~842~816

This interactive data table is based on data for the analogous compound 4'-methylpropiophenone. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For aromatic ketones such as this compound, the UV-Vis spectrum is characterized by absorptions arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The chromophore in this compound consists of the carbonyl group conjugated with the p-tolyl benzene ring. This extended π-system gives rise to two main types of electronic transitions that are typically observed in the UV region:

π → π* Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic ketones, these transitions are typically intense (large molar absorptivity, ε) and are responsible for the primary absorption bands. For acetophenone (B1666503), a related compound, this transition occurs around 240-250 nm. The presence of an alkyl group (the tolyl methyl group) on the benzene ring is expected to cause a slight bathochromic (red) shift to a longer wavelength.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These are lower energy transitions and thus appear at longer wavelengths, typically in the 280-320 nm region for aromatic ketones. A key characteristic of n → π* transitions is their significantly lower intensity (small molar absorptivity, ε) compared to π → π* transitions. They are often referred to as "forbidden" transitions.

CompoundSolventλmax (π → π) (nm)ε (π → π) (L mol⁻¹ cm⁻¹)λmax (n → π) (nm)ε (n → π) (L mol⁻¹ cm⁻¹)
4'-Methylacetophenone (B140295)Ethanol~252~14,000~315~100

This interactive data table is based on typical values for the analogous compound 4'-methylacetophenone.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the solid state.

While a specific crystal structure for this compound has not been reported in the publicly available literature, we can predict some of its key structural features based on the analysis of related aromatic ketones. In the solid state, the molecule would be expected to adopt a conformation that minimizes steric hindrance. The p-tolyl group, being relatively bulky, would influence the packing of the molecules in the crystal lattice.

The planarity of the aromatic ring would be a dominant feature, and the dihedral angle between the plane of the p-tolyl ring and the plane of the carbonyl group would be a critical conformational parameter. This angle is influenced by the steric interactions between the ortho hydrogens of the aromatic ring and the substituents on the alpha-carbon. In many aromatic ketones, this dihedral angle is non-zero, indicating a twisting of the carbonyl group out of the plane of the aromatic ring to relieve steric strain. researchgate.net

A hypothetical table of crystallographic parameters for a compound like this compound is presented below, based on typical values for organic molecules of similar size and complexity.

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for centrosymmetric molecules)
a (Å)5-15
b (Å)5-20
c (Å)10-25
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1000-2000
Z (molecules/cell)4 or 8

This interactive data table presents hypothetical crystallographic parameters based on general observations for similar organic compounds.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reactants, byproducts, and other impurities. The choice of technique depends on the scale and purpose of the analysis or purification.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. ursinus.edu

The retention time, the time it takes for a compound to travel through the column, is a characteristic property under a specific set of conditions and can be used for qualitative identification. libretexts.org The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.

For an aromatic ketone like this compound, a nonpolar or moderately polar capillary column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, would be suitable. sielc.com The elution order is generally determined by the boiling points of the compounds and their interactions with the stationary phase. sielc.com

The following table outlines typical GC conditions for the analysis of aromatic ketones.

ParameterTypical Condition
Column TypeCapillary, e.g., DB-5 (5% phenyl-methylpolysiloxane)
Column Dimensions30 m length, 0.25 mm internal diameter, 0.25 µm film thickness
Carrier GasHelium or Nitrogen
Flow Rate1-2 mL/min
Injection ModeSplit/Splitless
Injection Volume1 µL
Oven TemperatureProgrammed, e.g., 100°C initial, ramp to 250°C at 10°C/min
DetectorFlame Ionization Detector (FID)

This interactive data table presents typical Gas Chromatography conditions for the analysis of aromatic ketones.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation, identification, and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC. In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase.

For a moderately polar compound like this compound, reversed-phase HPLC is the most common mode. In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. nih.govwisc.edu More polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase.

The composition of the mobile phase can be held constant (isocratic elution) or varied during the separation (gradient elution) to achieve optimal resolution of the components in a mixture. Detection is commonly performed using a UV detector, set at a wavelength where the analyte absorbs strongly (e.g., near the λmax of the π → π* transition).

The table below provides a typical set of HPLC conditions for the analysis of aromatic ketones.

ParameterTypical Condition
Column TypeReversed-phase, e.g., C18 (octadecylsilyl)
Column Dimensions150-250 mm length, 4.6 mm internal diameter, 5 µm particle size
Mobile PhaseAcetonitrile/Water or Methanol/Water mixture
Elution ModeIsocratic (e.g., 60:40 Acetonitrile:Water) or Gradient
Flow Rate1.0 mL/min
Injection Volume10-20 µL
Column TemperatureAmbient or controlled (e.g., 30°C)
DetectorUV-Vis Diode Array Detector (DAD) at ~254 nm

This interactive data table presents typical High-Performance Liquid Chromatography conditions for the analysis of aromatic ketones.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography is a simple, rapid, and inexpensive technique that is widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for a larger-scale separation by column chromatography. libretexts.org

In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the mixture are separated based on their differential affinities for the stationary and mobile phases.

The position of a compound on the developed plate is described by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the compound's structure, the stationary phase, and the mobile phase composition. Generally, more polar compounds have a stronger interaction with the polar silica gel stationary phase and thus have lower Rf values, while less polar compounds travel further up the plate and have higher Rf values. libretexts.org

For monitoring a reaction involving this compound, TLC can be used to observe the disappearance of the starting materials and the appearance of the product spot. Visualization of the spots is often achieved under UV light, as the aromatic ring in the molecule will fluoresce.

The following table lists common solvent systems used for the TLC of aromatic ketones on silica gel plates.

Mobile Phase (Solvent System)PolarityTypical Application
Hexane / Ethyl Acetate (e.g., 9:1 v/v)LowSeparation of nonpolar to moderately polar compounds
Toluene / Acetone (e.g., 8:2 v/v)MediumGeneral purpose for aromatic compounds
DichloromethaneMediumCan be used as a single solvent for some separations

This interactive data table presents common mobile phase systems for Thin Layer Chromatography of aromatic ketones.

Computational and Theoretical Studies on 4 P Tolyl 3 Hexanone

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictionnih.govlibretexts.org

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research for their balance of accuracy and computational cost. mdpi.com DFT methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. nih.gov For 4-(p-tolyl)-3-hexanone, DFT can be employed to calculate a wide range of properties, from its three-dimensional shape to its spectroscopic signatures.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves calculating the molecular energy at various atomic arrangements to find the structure with the minimum energy. For a flexible molecule like this compound, this also involves a conformational analysis to identify the most stable arrangement (conformer) of its constituent parts, particularly rotation around the single bonds.

The key dihedral angle in this compound is the one between the plane of the p-tolyl ring and the carbonyl group. A potential energy surface scan can be performed by systematically rotating this bond and calculating the relative energy at each step. The results would likely show that steric hindrance between the aromatic ring and the ethyl/propyl groups of the hexanone chain dictates the preferred conformation.

Table 1: Representative Conformational Analysis Data for this compound (Note: This data is illustrative of results from a typical DFT calculation.)

Dihedral Angle (Ring-C-C=O) Relative Energy (kcal/mol) Stability
+5.2 Sterically hindered
45° +1.5 Intermediate
90° 0.0 Most Stable (Global Minimum)
135° +1.8 Intermediate

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and spatial distribution of these orbitals in this compound provide critical insights.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com In this compound, the HOMO is expected to be largely localized on the electron-rich p-tolyl ring, as the methyl group is electron-donating.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital available to accept electrons, indicating the molecule's susceptibility to nucleophilic attack (electrophilicity). youtube.com The LUMO is anticipated to be centered on the carbonyl group (C=O), which is inherently electrophilic.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests higher reactivity and absorption of longer-wavelength light.

Table 2: Predicted Frontier Orbital Energies for this compound (Note: This data is illustrative of results from a typical DFT calculation.)

Molecular Orbital Energy (eV) Description
HOMO -6.85 Localized on p-tolyl ring; site of oxidation
LUMO -1.20 Localized on carbonyl group; site of reduction/nucleophilic attack

| HOMO-LUMO Gap | 5.65 | Indicates high kinetic stability |

A significant strength of quantum chemical calculations is the ability to predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. nih.govnih.gov

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. github.io By calculating the magnetic shielding around each nucleus in the optimized geometry, a theoretical spectrum can be generated. This allows for the assignment of experimental peaks to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to produce a theoretical infrared (IR) spectrum. This is useful for identifying characteristic functional group vibrations, such as the strong C=O stretch of the ketone group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to the wavelengths of light it absorbs in the ultraviolet-visible (UV-Vis) range. For this compound, transitions involving the aromatic π-system and the carbonyl n→π* transition would be of primary interest.

Table 3: Predicted Spectroscopic Data for this compound (Note: This data is illustrative of results from a typical DFT/TD-DFT calculation.)

Spectrum Predicted Value Assignment
¹³C NMR ~211 ppm Carbonyl Carbon (C=O)
~140 ppm Aromatic C (substituted)
~129 ppm Aromatic C-H
¹H NMR ~7.2 ppm Aromatic Protons
~2.6 ppm Protons alpha to C=O
~2.3 ppm Methyl Protons on Ring
IR ~1715 cm⁻¹ C=O Stretch
~2960 cm⁻¹ Aliphatic C-H Stretch
UV-Vis λ_max ≈ 255 nm π→π* transition (aromatic ring)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactionslibretexts.org

While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations model its dynamic behavior over time. supsi.ch In an MD simulation, the molecule is treated using classical mechanics, and its movements and interactions with surrounding molecules (such as a solvent) are simulated over a set period.

For this compound, an MD simulation could reveal:

Solvation Effects: How the molecule orients itself in a solvent like water or hexane, and the strength of its interactions with solvent molecules.

Conformational Flexibility: How the molecule flexes and changes shape at a given temperature.

Diffusion and Transport Properties: How the molecule moves through a medium, which is relevant for understanding its behavior in various applications.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are instrumental in mapping out the pathways of chemical reactions. rsc.orgresearchgate.net For this compound, a typical reaction to study would be the nucleophilic addition to the carbonyl carbon, a characteristic reaction of ketones. khanacademy.org

Using DFT, chemists can model the entire reaction coordinate:

Reactants: The initial energy of this compound and a nucleophile.

Transition State (TS): The high-energy point along the reaction pathway where bonds are breaking and forming. Locating the TS is crucial for calculating the reaction's activation energy.

Intermediate(s): Any stable species formed during the reaction.

Products: The final energy of the resulting molecule(s).

By comparing the energies of these states, the thermodynamic feasibility (ΔH) and kinetic barrier (activation energy, E_a) of the reaction can be determined, providing a deep understanding of why a reaction proceeds in a certain way. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Function

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool, particularly in medicinal chemistry and materials science, for developing models that correlate a molecule's structure with its observed activity or property. nih.govresearchgate.net

A QSAR study involving this compound would typically involve:

Dataset: A series of molecules structurally related to this compound with known experimental data for a specific activity (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated using computational chemistry. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or lipophilic (e.g., LogP).

Model Building: Statistical methods are used to build a mathematical equation that relates a subset of these descriptors to the observed activity.

Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent or effective compounds. nih.gov

Table 4: Representative Molecular Descriptors for a QSAR Study of this compound

Descriptor Class Descriptor Name Typical Calculated Value Relevance
Electronic HOMO Energy -6.85 eV Electron donating ability
LUMO Energy -1.20 eV Electron accepting ability
Dipole Moment ~2.8 Debye Polarity, intermolecular interactions
Steric/Topological Molecular Weight 190.28 g/mol Size
Molar Volume ~185 cm³/mol Bulkiness
Physicochemical LogP (octanol-water) ~3.5 Lipophilicity, membrane permeability

Advanced Applications and Research Utility of 4 P Tolyl 3 Hexanone in Organic Chemistry

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

There is no specific information available in the scientific literature detailing the use of 4-(p-Tolyl)-3-Hexanone as a key synthetic intermediate in the synthesis of complex molecules.

Contributions to the Development of New Organic Materials

No research findings were identified that describe the contributions of this compound to the development of new organic materials.

Exploration in Agrochemical Research as a Building Block

A review of agrochemical research literature did not yield any studies exploring this compound as a building block for new agrochemicals. While related p-tolyl structures are used as intermediates for agrochemicals, this specific ketone is not mentioned. google.com

Development of Novel Synthetic Methodologies Using this compound as a Model Substrate

There are no available studies where this compound has been used as a model substrate for the development of novel synthetic methodologies.

Future Research Directions and Emerging Methodologies for 4 P Tolyl 3 Hexanone Research

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and study of organic molecules like 4-(p-Tolyl)-3-hexanone. These computational tools can process vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes, thereby reducing the need for extensive trial-and-error experimentation.

Future research will likely focus on developing bespoke ML models for the synthesis and transformation of aryl alkyl ketones. By training neural networks on large databases of reactions, it's possible to predict the most suitable catalysts, solvents, reagents, and temperatures for a specific transformation. acs.org For the synthesis of this compound, which can be prepared via methods like Friedel-Crafts acylation, an AI model could predict conditions that maximize yield and minimize by-product formation. fiveable.meresearchgate.net These models can learn from both successful and failed reactions documented in chemical literature and electronic lab notebooks.

Furthermore, AI can accelerate the discovery of new reactions involving this compound. Reinforcement learning algorithms, for instance, can simulate synthetic pathways and receive feedback based on criteria like reaction yield, cost, or environmental impact. chemcopilot.com This approach can help chemists identify novel, efficient, and sustainable ways to functionalize the molecule. The use of text-augmented multimodal LLMs, which learn from SMILES, reaction graphs, and textual data, represents a frontier in achieving more accurate predictions of reaction conditions. arxiv.org

Table 1: Hypothetical Machine Learning Model Parameters for Optimizing the Synthesis of this compound
Input Parameters (Variables)Parameter TypeExample Values/RangeOutput Objectives (Targets)
Aryl SubstrateCategoricalTolueneYield (%)
Acylating AgentCategoricalHexanoyl chloride, Hexanoic anhydride
CatalystCategoricalAlCl₃, FeCl₃, Zeolite H-BEA
SolventCategoricalCS₂, Nitrobenzene, Dichloromethane
TemperatureContinuous0 - 100 °C
Reaction TimeContinuous1 - 24 hours

Flow Chemistry and Continuous Processing for this compound Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages for the synthesis of fine chemicals like this compound. amarequip.commitsui.com Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and yield. corning.combeilstein-journals.org

For exothermic reactions like Friedel-Crafts acylation, the high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange, preventing thermal runaways and reducing the formation of side products. nih.gov This enhanced control can enable the use of more reactive conditions that would be unsafe in large batch reactors. acs.org Researchers can develop a multi-step continuous flow synthesis for this compound that integrates the reaction with in-line purification steps, such as liquid-liquid extraction or chromatography, to deliver a pure product stream. zenodo.org This approach reduces manual handling, minimizes waste, and can be scaled up by extending the operation time or by running multiple reactors in parallel. corning.com

The development of such a process would involve translating an optimized batch reaction into a continuous setup, carefully considering factors like reagent solubility, reaction kinetics, and compatibility of materials. The versatility of continuous processing makes it an appealing alternative to batch reactors for producing complex molecules. lonza.com

Table 2: Projected Comparison of Batch vs. Continuous Flow Synthesis for this compound
ParameterTraditional Batch ProcessContinuous Flow Process
Heat Transfer Limited by vessel surface area; potential for hot spotsExcellent; high surface-area-to-volume ratio
Safety Higher risk with large volumes of reagents and exothermsInherently safer due to small reactor volumes
Reaction Time Hours to days (including workup)Seconds to minutes (residence time)
Scalability Complex, requires re-optimizationStraightforward; "scale-out" or longer run times
Product Consistency Batch-to-batch variationHigh, steady-state operation
Process Control Less precise control over temperature and mixingPrecise, automated control of all parameters

Supramolecular Chemistry and Non-Covalent Interactions of this compound

The study of supramolecular chemistry focuses on the assemblies of molecules held together by non-covalent interactions. For this compound, its molecular structure offers distinct possibilities for forming ordered, functional architectures through such interactions. Understanding and controlling these interactions can lead to the design of new materials with specific properties. rsc.org

The key structural features of this compound for supramolecular assembly are the aromatic tolyl ring and the polar carbonyl group. The tolyl group can participate in π-π stacking interactions, where aromatic rings align face-to-face or edge-to-face. researchgate.net These interactions are crucial in directing the crystal packing of the molecule and can be exploited in crystal engineering. Additionally, the electron-rich π-system of the tolyl group can engage in cation-π interactions with positive ions.

Table 3: Potential Non-Covalent Interactions of this compound
Interaction TypeParticipating MoietyDescriptionPotential Impact
π-π Stacking p-Tolyl ringAttractive interaction between aromatic rings. Can be face-to-face or edge-to-face.Directs crystal packing, influences electronic properties of the solid state.
Hydrogen Bonding Carbonyl oxygen (acceptor)Interaction with a hydrogen bond donor molecule (e.g., in a co-crystal).Key interaction for forming co-crystals and directing supramolecular assemblies.
C-H···π Interactions Alkyl C-H bonds and p-Tolyl ringA weak hydrogen bond where a C-H bond interacts with the π-system of the aromatic ring.Contributes to the stability of crystal structures and molecular conformations.
van der Waals Forces Entire moleculeGeneral attractive/repulsive forces between molecules.Governs overall molecular packing density and contributes to lattice energy.

Catalyst Development for Selective Transformations of this compound

Developing novel catalysts for the selective transformation of this compound is a critical area for future research. Aryl alkyl ketones are versatile intermediates, and the ability to selectively functionalize different parts of the molecule can provide access to a wide range of valuable compounds. fiveable.menih.gov

One major direction is the asymmetric reduction of the ketone functionality. The conversion of the prochiral ketone to a chiral secondary alcohol is a highly valuable transformation in the synthesis of pharmaceuticals and fine chemicals. rsc.org Research could focus on developing new homogeneous or immobilized organocatalysts or transition-metal complexes that can achieve this reduction with high enantioselectivity. rsc.orgwikipedia.orgmdpi.com

Another promising area is the site-selective C-H functionalization of the molecule. Palladium-catalyzed reactions, for example, have been developed for the α- or β-arylation of the alkyl chains of ketones, with selectivity controlled by the choice of ligand. nih.govrsc.org Applying and refining these methods for this compound could enable the direct installation of new functional groups at specific positions, bypassing the need for pre-functionalized starting materials. Further research could also target the development of photocatalysts that can promote novel transformations, such as the direct conversion of the alkyl ketone to a different aryl ketone via a deacylation-aroylation sequence. acs.orgnih.gov

Table 4: Future Directions in Catalyst Development for this compound Transformations
TransformationDesired SelectivityPotential Catalyst ClassResearch Goal
Ketone Reduction EnantioselectiveChiral Oxazaborolidines, Transition Metal-BINAP complexes, Engineered Alcohol DehydrogenasesProduce single-enantiomer 4-(p-Tolyl)-3-hexanol. acs.org
α-Alkylation/Arylation RegioselectivePalladium-NHC complexes, Micellar catalysis systemsFunctionalize the C2 position of the hexanone chain. rsc.org
β/γ C-H Functionalization RegioselectiveLigand-controlled Palladium or Rhodium catalystsIntroduce functionality at positions distal to the carbonyl group.
Aromatic Ring Functionalization Regioselective (ortho to methyl)Directed metalation catalysts (e.g., Ru, Ir)Selectively functionalize the tolyl ring without affecting other positions.
Photoredox C-C Cleavage/Coupling ChemoselectiveOrganic dyes, Iridium or Ruthenium photocatalystsHomologation or transformation into different ketone structures. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(p-Tolyl)-3-Hexanone in academic research settings?

  • Methodological Answer :

  • Friedel-Crafts Acylation : React p-tolyl derivatives (e.g., toluene) with 3-hexanoyl chloride in the presence of Lewis acids like AlCl₃ to introduce the ketone group.
  • Oxidation of Alcohols : Use oxidizing agents such as KMnO₄ or CrO₃ to convert secondary alcohols (e.g., 4-(p-Tolyl)-3-hexanol) to the corresponding ketone .
  • Cross-Coupling Reactions : Employ palladium-catalyzed protocols to couple aryl halides with hexanone precursors, ensuring regioselectivity at the 3-position.
  • Key Validation : Confirm product purity via GC-MS and NMR, referencing CAS identifiers (e.g., 6297003, 4668400) for structural alignment .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify methyl groups (δ ~2.3 ppm for p-Tolyl CH₃) and ketone carbonyl signals (δ ~210 ppm).
  • GC-MS : Use electron ionization to fragment the molecule, monitoring m/z peaks corresponding to the p-Tolyl (91 m/z) and hexanone backbone.
  • IR Spectroscopy : Detect C=O stretching vibrations (~1700 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Compare yields using Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., AlCl₃) to identify selectivity drivers. For example, AlCl₃ may favor Friedel-Crafts pathways, while CrO₃ promotes oxidation .
  • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediates (e.g., 3-hexanol derivatives) and adjust reaction times/temperatures to minimize side products.
  • Statistical Analysis : Apply Design of Experiments (DoE) to optimize solvent systems (e.g., xylene vs. DCM) and reagent stoichiometry .

Q. How does the electronic nature of the p-Tolyl group influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Electron-Donating Effects : The p-Tolyl methyl group enhances electron density at the aromatic ring, activating the ketone carbonyl toward nucleophilic attack (e.g., Grignard reagents).
  • Steric Considerations : Use computational modeling (DFT) to evaluate steric hindrance around the ketone group, which may limit access for bulky nucleophiles.
  • Experimental Validation : Compare reaction rates with analogs lacking the methyl group (e.g., phenyl derivatives) to isolate electronic vs. steric contributions .

Q. What computational methods are employed to model the stereoelectronic effects of this compound in enzyme binding studies?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina, focusing on hydrogen bonding with the ketone oxygen.
  • QSAR Modeling : Develop quantitative structure-activity relationships to correlate substituent effects (e.g., p-Tolyl vs. methoxy groups) with binding affinities.
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability and ligand-protein residence times .

Data Contradiction Analysis

  • Case Study : Conflicting yields reported for CrO₃-mediated oxidations of 4-(p-Tolyl)-3-hexanol.
    • Resolution : Trace impurities in CrO₃ (e.g., moisture) can alter reaction pathways. Use anhydrous conditions and monitor via TLC to standardize protocols .

Key Research Resources

  • CAS Identifiers : 6297003, 4668400 (for structural validation) .
  • Safety Protocols : Follow guidelines for handling ketones (e.g., flammability, inhalation risks) as per analogous compounds like 4-Heptylcyclohexanone .

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